2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-17-8-6-16(7-9-17)22-19-5-4-12-23(19)13-14-24(22)30(25,26)18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPLUIYWCNWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxybenzenesulfonyl group and a 4-methoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.
Antitumor Activity
Several studies have reported the antitumor properties of compounds similar to the target molecule. For instance, research indicates that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15.0 | Apoptosis induction via caspase activation |
| Study 2 | A549 | 10.5 | Inhibition of cell proliferation through cell cycle arrest |
| Study 3 | HeLa | 12.3 | Modulation of signaling pathways (e.g., PI3K/Akt) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Similar compounds have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites on enzymes, inhibiting their function.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling cascades involved in cell proliferation and survival.
Case Study 1: Antitumor Efficacy in Animal Models
A recent study investigated the antitumor efficacy of a related compound in a mouse model bearing xenografts of human tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Clinical Relevance
In a clinical trial assessing the safety and efficacy of sulfonamide derivatives, patients with advanced solid tumors showed partial responses, indicating that these compounds could be promising candidates for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Structure: 8-(3,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)imidazo[1,2-a]pyrazine.
- Key Differences: Replaces the pyrrolo[1,2-a]pyrazine core with an imidazo[1,2-a]pyrazine system and introduces a 4-methylpiperazine substituent.
- Significance: The imidazole ring enhances π-π stacking interactions, while the piperazine group improves solubility and receptor binding .
- Structure: 9,10-Difluoro-6-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine.
- Key Differences: Incorporates a benzoimidazole-pyrrolo hybrid core and fluorine atoms.
Sulfonamide and Methoxyphenyl Analogues
- Structure: 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione.
- Key Differences: Replaces the benzenesulfonyl group with a halogenated phenyl-dione system.
- Significance: The dione moiety confers herbicidal activity, as demonstrated in its 75% synthetic yield and simplified agricultural applications .
Benzenesulfonamide Derivatives ():
- Example: 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide.
- Key Differences: Utilize pyrazoline or pyrazole cores instead of pyrrolo-pyrazine.
- Significance: These derivatives exhibit carbonic anhydrase inhibition and antifungal activity, with IC50 values in the nanomolar range .
Structural and Functional Data Comparison
Research Findings and Trends
- Synthetic Accessibility : The target compound’s benzenesulfonyl group is synthesized via nucleophilic substitution, analogous to methods in (tin chloride-mediated coupling) .
- Spectroscopic Consistency : ¹H NMR signals for the 4-methoxyphenyl group (δ ~6.9–7.9 ppm) align across analogues (), confirming regioselective synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via multi-step protocols involving sulfonylation, cyclization, and functionalization. For example:
- Step 1 : Condensation of a pyrrolo[1,2-a]pyrazine precursor with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Critical conditions : Temperature control (60–80°C for sulfonylation), anhydrous solvents (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystals are obtainable) to resolve the fused pyrrolo-pyrazine core and sulfonyl group orientation .
Q. What preliminary biological screening data exist for this compound?
- Findings : While direct data on this compound are limited, structurally related pyrrolo-pyrazines show:
- Antimicrobial activity : MIC values of 2–10 µM against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀ ~15 µM) in murine macrophage models .
- Methodological note : Screening should include dose-response assays and toxicity profiling (e.g., HEK293 cell viability) .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxybenzenesulfonyl group influence reactivity in cross-coupling reactions?
- Analysis :
- The sulfonyl group acts as an electron-withdrawing group, reducing electron density on the pyrrolo-pyrazine core. This can slow down electrophilic substitutions but enhance stability in radical reactions .
- Experimental design : Compare coupling efficiencies (e.g., Suzuki-Miyaura) with/without the sulfonyl group using kinetic studies (monitored via HPLC) .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding to ATP pockets in kinases (e.g., EGFR or CDK2) .
- MD simulations : A 24-mode Hamiltonian model (as applied to pyrazine derivatives) can predict dynamic behavior and binding stability .
- Key parameters : Solvation effects, protonation states of the sulfonyl group, and π-π stacking with aromatic residues .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case study : If in vitro IC₅₀ for kinase inhibition is 5 µM but in vivo efficacy is poor:
- Investigate pharmacokinetics : Perform ADME assays (e.g., microsomal stability, plasma protein binding) .
- Structural analogs : Compare with derivatives lacking the 4-methoxyphenyl group to assess metabolic lability .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC/HPLC) to avoid sulfonate ester byproducts .
- Biological studies : Include orthogonal assays (e.g., SPR for binding affinity) to validate target engagement .
- Data interpretation : Use molecular dynamics (e.g., MCTDH simulations) to reconcile discrepancies between theoretical and experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
